Superior Precursor for Single-Molecule Magnets (SMMs) with Higher Energy Barriers
When used as a precursor to synthesize dinuclear dysprosium complexes, Dy(NO₃)₃·5H₂O yields an effective energy barrier (Ueff) for magnetization reversal that is up to 3.7× higher than that observed for similar complexes synthesized from dysprosium acetate hydrate [1]. Furthermore, the specific coordination geometry afforded by the nitrate counterion can directly modulate the SMM behavior, enabling the production of complexes with a Ueff of 51 K, whereas a chain complex from the same precursor shows fast quantum tunneling [2].
| Evidence Dimension | Effective Energy Barrier to Magnetization Reversal (Ueff) |
|---|---|
| Target Compound Data | 51 K (for a specific dinuclear complex); 36.4 K and 9.7 K (for other dinuclear complexes) [1][2] |
| Comparator Or Baseline | Dysprosium(III) acetate hydrate: 14.9 K (for a planar Dy6 cluster) [3] |
| Quantified Difference | Dy(NO₃)₃·5H₂O-derived complexes achieve a Ueff up to 3.7× greater (51 K vs. 14.9 K) than the Dy-acetate derived baseline |
| Conditions | AC magnetic susceptibility measurements on crystalline dysprosium coordination complexes in the solid state |
Why This Matters
A higher Ueff value translates to a longer magnetic relaxation time at a given temperature, a critical figure of merit for applications in high-density data storage and molecular spintronics.
- [1] Ma, F., Chen, Q., Xiong, J., Sun, H.-L., Zhang, Y.-Q., & Gao, S. (2017). Modulating Slow Magnetic Relaxation of Dysprosium Compounds through the Position of Coordinating Nitrate Group. Inorganic Chemistry, 56(21), 13430-13436. View Source
- [2] Mondal, A. K., Parmar, V. S., & Konar, S. (2016). Modulating the Slow Relaxation Dynamics of Binuclear Dysprosium(III) Complexes through Coordination Geometry. Magnetochemistry, 2(4), 35. View Source
- [3] Kang, D. W., et al. (2016). A new planar hexanuclear dysprosium cluster exhibiting slow magnetic relaxation features. Inorganic Chemistry Frontiers, 3, 142-150. View Source
